molecular formula C8H7BrN2O B13974093 3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13974093
M. Wt: 227.06 g/mol
InChI Key: XKJLIENNYQHTQD-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and methyl groups in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-2-methylpyridine with an appropriate cyclizing agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the pyrrole and pyridine rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the methyl group, which can affect its reactivity and biological activity.

    6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the bromine atom, which can influence its ability to participate in halogen bonding.

    3-Bromo-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the methyl group and has a different substitution pattern, affecting its chemical properties.

Uniqueness

3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of both bromine and methyl groups, which enhance its versatility in chemical reactions and its potential as a pharmacophore in medicinal chemistry.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H7BrN2O/c1-11-4-7-6(8(11)12)2-5(9)3-10-7/h2-3H,4H2,1H3

InChI Key

XKJLIENNYQHTQD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=N2)Br

Origin of Product

United States

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